N,4-dimethyl-2-nitropyridin-3-amine
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Overview
Description
N,4-dimethyl-2-nitropyridin-3-amine is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyridine, characterized by the presence of nitro and dimethylamine groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-nitropyridine with dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of N,4-dimethyl-2-nitropyridin-3-amine may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and amination, with careful control of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,4-dimethyl-2-aminopyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N,4-dimethyl-2-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4-dimethyl-2-nitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamine group can interact with various biological receptors. These interactions can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-nitropyridin-2-amine: Similar structure but with different substitution pattern.
2-Amino-5-bromo-3-nitropyridine: Contains a bromine atom instead of dimethylamine.
Uniqueness
N,4-dimethyl-2-nitropyridin-3-amine is unique due to the specific positioning of the nitro and dimethylamine groups on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N,4-dimethyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-4-9-7(10(11)12)6(5)8-2/h3-4,8H,1-2H3 |
InChI Key |
LHHXUBKFHJDNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])NC |
Origin of Product |
United States |
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